1-methyl-6-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-23-16(24)8-6-14(22-23)17(25)19-10-11-26-15-7-5-13(20-21-15)12-4-2-3-9-18-12/h2-9H,10-11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQMKKEYXRDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-6-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical structure, mechanisms of action, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of heterocyclic compounds characterized by the presence of multiple nitrogen-containing rings. Its IUPAC name indicates a complex structure featuring pyridazine and pyridine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 342.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in regulating metabolic pathways and can be leveraged for therapeutic applications.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways that affect cellular responses. Such interactions are essential for drug development targeting specific diseases.
Pathway Modulation: The compound might influence various biochemical pathways, leading to changes in cellular metabolism or gene expression. This modulation can have significant implications in cancer therapy and other diseases where metabolic dysregulation occurs.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colorectal carcinoma xenografts in preclinical models .
- Kinase Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, it has been reported to inhibit VEGFR-2 kinase, which plays a critical role in angiogenesis and tumor growth .
- Anti-inflammatory Effects: Some studies indicate that compounds with similar structures have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry examined a series of pyridazine derivatives for their antitumor activity. The findings indicated that modifications to the pyridazine ring significantly impacted biological activity, with certain derivatives exhibiting IC50 values below 1 µM against cancer cell lines .
Study 2: Enzyme Interaction
Another investigation focused on the interaction between pyridine-based compounds and various enzymes involved in metabolic processes. The results highlighted the potential for these compounds to serve as enzyme inhibitors, particularly in pathways related to cancer metabolism .
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Recent studies have demonstrated that derivatives of pyridazines exhibit notable antimicrobial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Anticancer Potential : Compounds containing pyridazine rings have been investigated for their anticancer properties. The unique electronic configuration of the pyridazine moiety allows for interactions with DNA and other cellular targets, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that the compound may induce cell cycle arrest and apoptosis in specific cancer cell lines .
Anti-inflammatory Effects : The compound has also shown promise in modulating inflammatory pathways. Research indicates that derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation and related diseases. This property could be beneficial in developing treatments for conditions such as arthritis and neuropathic pain .
Case Studies
-
Antimicrobial Activity Evaluation : A study assessed the antimicrobial efficacy of synthesized pyridazine derivatives, including those structurally related to 1-methyl-6-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide using the disc diffusion method. Results indicated significant inhibition zones against E. coli and S. aureus, suggesting strong antibacterial properties (Table 1) .
Compound Inhibition Zone (mm) Bacterial Strain A 15 E. coli B 18 S. aureus C 12 Candida albicans -
Cytotoxicity Assay : In vitro studies on cancer cell lines demonstrated that certain derivatives led to a reduction in cell viability at concentrations as low as 10 µM. This highlights the potential of these compounds in anticancer therapy (Table 2) .
Concentration (µM) Cell Viability (%) 0 100 10 70 50 40
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridazine derivatives, focusing on substituent variations and inferred physicochemical or pharmacological properties.
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide
- Structure : The pyridazine core (6-oxo-1,6-dihydropyridazine) is retained, but the carboxamide group in the target compound is replaced with a benzylidene carbohydrazide at position 3.
- Key Differences :
- The carbohydrazide moiety introduces a hydrazone linker (-NH-N=CH-Ph), which may enhance metal-chelation properties but reduce metabolic stability compared to the carboxamide group.
- Lacks the ethyloxy-pyridazinyl-pyridinyl chain, resulting in a simpler structure with lower molecular weight (C₁₂H₁₁N₅O₂ vs. C₂₀H₁₉N₇O₃ for the target compound).
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Structure : Shares the 6-oxo-1,6-dihydropyridazine-3-carboxamide backbone but substitutes the target compound’s ethyloxy-pyridazinyl-pyridinyl chain with a 3,4-dimethylphenyl group .
- Key Differences :
- The dimethylphenyl substituent is a compact, lipophilic aromatic group, contrasting with the target compound’s extended heteroaromatic chain.
- Molecular weight is significantly lower (C₁₃H₁₃N₃O₂ vs. C₂₀H₁₉N₇O₃).
- Inferred Properties: The dimethylphenyl group may favor interactions with hydrophobic binding pockets but reduce water solubility.
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Structure: Features a 6-oxo-1,6-dihydropyridazine core with phenoxy (position 4), phenyl (position 1), and methoxyimino methyl substituents on the carboxamide.
- Key Differences: The phenoxy and phenyl groups introduce steric bulk and electron-rich regions absent in the target compound. The methoxyimino group (-N=CH-OMe) may confer conformational rigidity compared to the target’s flexible ethyloxy linker.
- Inferred Properties: Enhanced aromaticity from the phenoxy and phenyl groups could improve binding to aromatic-rich enzyme active sites. However, the rigid methoxyimino group might reduce adaptability in target interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- The compound’s pyridazine and pyridine moieties suggest multi-step synthesis involving coupling reactions (e.g., nucleophilic substitution for ether linkages) and cyclization. To optimize purity, employ column chromatography followed by recrystallization using solvents like ethanol or acetonitrile. Monitor reaction progress via TLC or HPLC . Post-synthesis, validate purity using NMR (¹H/¹³C) and HRMS to confirm molecular weight and structural integrity .
Q. How should researchers characterize the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS and compare with fresh samples. Store the compound in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the dihydropyridazine core .
Q. What safety precautions are critical during handling?
- Refer to safety data sheets (SDS) for pyridazine derivatives: use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic fumes upon decomposition; ensure access to emergency eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acidic byproducts) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for structural analogs?
- Use quantum chemical calculations (e.g., DFT for transition-state modeling) to predict reactivity of the pyridazine ring. Tools like Gaussian or ORCA can optimize reaction pathways. Pair this with machine learning (e.g., ICReDD’s workflow) to screen substituent effects on bioactivity, reducing experimental trial-and-error .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Cross-validate assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from dimethyl sulfoxide (DMSO) interference in solubility. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to confirm mechanistic hypotheses .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
- Synthesize analogs with modifications to the pyridin-2-yl or ethyloxy linker. Test these in dose-response assays (e.g., kinase inhibition or cellular uptake). Correlate electronic properties (Hammett σ values) or steric bulk (molecular volume calculations) with activity trends. Multivariate regression models can quantify substituent contributions .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- Perform X-ray diffraction (SCXRD or PXRD) to identify crystalline forms. Pair with thermal analysis (DSC/TGA) to assess melting points and hydrate formation. Solvent-mediated phase transformations can be tracked via in-situ Raman spectroscopy .
Methodological Notes
- NMR Analysis: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyridazine and pyridine rings .
- HRMS Validation: Compare experimental m/z with theoretical values (e.g., using ChemCalc) and isotope patterns to confirm molecular formula .
- Hazard Mitigation: Include quenching protocols in synthetic procedures (e.g., sodium thiosulfate for reactive intermediates) and document waste disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
